molecular formula C13H16BN3O4 B7958816 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylic acid

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylic acid

Cat. No.: B7958816
M. Wt: 289.10 g/mol
InChI Key: SKBXUBSXWDRDMP-UHFFFAOYSA-N
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Description

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylic acid is a complex organic compound that features a benzotriazole core substituted with a boronic ester and a carboxylic acid group. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylic acid typically involves the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Introduction of the Boronic Ester: The boronic ester group is introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated benzotriazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations include the optimization of reaction conditions to maximize yield and purity, as well as the efficient recovery and recycling of catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic ester group can undergo oxidation to form a boronic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzotriazole core can participate in various substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles for further substitution.

Major Products

    Oxidation: 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-boronic acid.

    Reduction: 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-methanol.

    Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound is used as a building block for the construction of more complex molecules. Its boronic ester group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Biology and Medicine

The benzotriazole core is known for its biological activity, including antimicrobial and anticancer properties. This compound can be used in the development of new pharmaceuticals and bioactive molecules.

Industry

In materials science, this compound can be used in the synthesis of polymers and advanced materials with specific electronic or optical properties. Its stability and reactivity make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism by which 7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylic acid exerts its effects depends on its application. In Suzuki-Miyaura coupling, the boronic ester group reacts with a halogenated partner in the presence of a palladium catalyst to form a new carbon-carbon bond. In biological systems, the benzotriazole core can interact with various molecular targets, potentially inhibiting enzymes or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-5-carboxylic acid: Similar structure but with an indazole core.

    4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Contains two boronic ester groups and a benzothiadiazole core.

Uniqueness

7-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-benzotriazole-5-carboxylic acid is unique due to its combination of a benzotriazole core with both a boronic ester and a carboxylic acid group. This combination provides a versatile platform for various chemical transformations and applications in different fields.

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzotriazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BN3O4/c1-12(2)13(3,4)21-14(20-12)8-5-7(11(18)19)6-9-10(8)16-17-15-9/h5-6H,1-4H3,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBXUBSXWDRDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=NNN=C23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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